Enisamium iodide Enisamium iodide Enisamium iodide is marketed in Russia, Ukraine, Belarus, Kazakhstan and Uzbekistan as an antiviral agent.
Brand Name: Vulcanchem
CAS No.: 201349-37-3
VCID: VC0527164
InChI: InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
SMILES: C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Molecular Formula: C14H15IN2O
Molecular Weight: 354.19 g/mol

Enisamium iodide

CAS No.: 201349-37-3

Cat. No.: VC0527164

Molecular Formula: C14H15IN2O

Molecular Weight: 354.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Enisamium iodide - 201349-37-3

Specification

CAS No. 201349-37-3
Molecular Formula C14H15IN2O
Molecular Weight 354.19 g/mol
IUPAC Name N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide
Standard InChI InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
Standard InChI Key ILSOAHPXYZRFBA-UHFFFAOYSA-N
SMILES C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Canonical SMILES C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Classification

Enisamium iodide (C₁₄H₁₅N₂O·I; molecular weight 354.19 g/mol) is an isonicotinic acid derivative with the IUPAC name 4-(benzylcarbamoyl)-1-methylpyridinium iodide . Its structure features a pyridinium core substituted with a benzylcarbamoyl group and a methyl group, conferring cationic properties that enhance cellular uptake. The compound’s SMILES notation is [I-].C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2, and its InChI key is ILSOAHPXYZRFBA-UHFFFAOYSA-N .

Table 1: Physicochemical Properties of Enisamium Iodide

PropertyValue
Molecular FormulaC₁₄H₁₅N₂O·I
Molecular Weight354.19 g/mol
Charge+1 (cationic)
SolubilityWater-soluble
Primary TargetViral RNA polymerase

Enisamium is classified as a broad-spectrum antiviral agent with interferonogenic activity, elevating endogenous interferon-α/γ levels by 3–4-fold in plasma .

Mechanism of Action: Dual Antiviral Pathways

Direct Inhibition of Viral RNA Polymerase

Enisamium’s metabolite, VR17-04 (hydroxylated form), inhibits influenza A/B and SARS-CoV-2 RNA polymerases. In vitro assays demonstrate that VR17-04 reduces viral RNA synthesis with an IC₅₀ of 46.3 μM for influenza polymerase, comparable to remdesivir triphosphate’s efficacy against SARS-CoV-2 . The metabolite binds to the polymerase basic protein 1 (PB1) subunit, disrupting viral genome replication .

Interferon Induction

Enisamium enhances interferon-α/γ production, amplifying innate immune responses against viral pathogens. This interferonogenic effect is dose-dependent, with peak plasma concentrations achieved within 2–4 hours post-oral administration .

Clinical Efficacy in Respiratory Viral Infections

Influenza Virus Infections

A randomized, placebo-controlled trial (NCT04682444) involving 100 patients (60 enisamium, 40 placebo) reported:

  • Viral Clearance: 71.2% of enisamium-treated patients tested negative for influenza antigens by day 3 vs. 25.0% in the placebo group (P < 0.0001) .

  • Symptom Resolution: Median recovery time decreased from 14 days (placebo) to 7 days (enisamium), with 93.9% of treated patients fully recovered by day 14 vs. 32.5% in controls (P < 0.0001) .

  • Fever Reduction: Body temperature normalized 1.5 days faster in the enisamium cohort .

Table 2: Clinical Outcomes in Influenza Patients

ParameterEnisamium Group (n=60)Placebo Group (n=40)P-Value
Antigen-negative (Day 3)71.2%25.0%<0.0001
Full recovery (Day 14)93.9%32.5%<0.0001
Symptom score reduction9.6 → 4.69.7 → 5.6<0.0001

ARVI and COVID-19

A 2025 retrospective analysis of 6,114 outpatients (82.5% ARVI, 11.6% COVID-19, 5.9% influenza) revealed:

  • Symptom Improvement: By day 5, 89% of ARVI patients reported mild/no sore throat vs. 43% at baseline (P < 0.001) .

  • COVID-19 Outcomes: Dyspnea resolved in 78% of enisamium-treated patients by day 5 vs. 52% in standard care .

Adverse EffectIncidence Rate
Bitter taste3.3%
Heartburn1.7%
Nausea0.9%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator